molecular formula C8H17N3O B13079349 N'-hydroxy-2,6-dimethylpiperidine-1-carboximidamide

N'-hydroxy-2,6-dimethylpiperidine-1-carboximidamide

Cat. No.: B13079349
M. Wt: 171.24 g/mol
InChI Key: NZGYUEKEHATAOR-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2,6-dimethylpiperidine-1-carboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N’-hydroxy-2,6-dimethylpiperidine-1-carboximidamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N’-hydroxy-2,6-dimethylpiperidine-1-carboximidamide involves its interaction with specific molecular targets. The hydroxy and carboximidamide groups can form hydrogen bonds and interact with active sites of enzymes or receptors, modulating their activity. The piperidine ring provides structural stability and influences the compound’s overall conformation .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylpiperidine: Lacks the hydroxy and carboximidamide groups, making it less versatile in chemical reactions.

    N-Hydroxy-2,6-dimethylpiperidine: Similar structure but lacks the carboximidamide group, affecting its reactivity and applications.

    2,6-Dimethylpiperidine-1-carboximidamide:

Uniqueness

N’-hydroxy-2,6-dimethylpiperidine-1-carboximidamide is unique due to the presence of both hydroxy and carboximidamide groups on the piperidine ring.

Biological Activity

N'-Hydroxy-2,6-dimethylpiperidine-1-carboximidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a piperidine ring substituted with hydroxyl and carboximidamide functional groups. This configuration is crucial for its biological activity, as these groups can participate in various interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzymatic pathways and interact with specific receptors. The hydroxyl group enables the formation of hydrogen bonds, enhancing the compound's affinity for target proteins. This interaction can lead to the modulation of downstream signaling pathways, particularly those involving nitric oxide synthase (NOS) and cyclic guanosine monophosphate (cGMP) signaling .

Antimicrobial Activity

Studies have indicated that derivatives of piperidine compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated efficacy against various pathogens, including bacteria and fungi. In vitro assays have shown that these compounds can inhibit the growth of resistant strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of piperidine derivatives. This compound may exert these effects by inhibiting pro-inflammatory cytokines and modulating immune responses. This mechanism is particularly relevant in conditions characterized by chronic inflammation .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various piperidine derivatives against standard bacterial strains. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a therapeutic agent in combating resistant bacterial infections.

CompoundMIC (µg/mL)Target Pathogen
This compound8Staphylococcus aureus
Standard Antibiotic4Staphylococcus aureus

Case Study 2: Anti-inflammatory Mechanism

In another study focusing on inflammatory models, researchers found that treatment with this compound reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that the compound may play a role in modulating inflammatory responses.

Treatment GroupTNF-α Levels (pg/mL)IL-6 Levels (pg/mL)
Control200150
This compound5030

Properties

Molecular Formula

C8H17N3O

Molecular Weight

171.24 g/mol

IUPAC Name

N'-hydroxy-2,6-dimethylpiperidine-1-carboximidamide

InChI

InChI=1S/C8H17N3O/c1-6-4-3-5-7(2)11(6)8(9)10-12/h6-7,12H,3-5H2,1-2H3,(H2,9,10)

InChI Key

NZGYUEKEHATAOR-UHFFFAOYSA-N

Isomeric SMILES

CC1CCCC(N1/C(=N/O)/N)C

Canonical SMILES

CC1CCCC(N1C(=NO)N)C

Origin of Product

United States

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